molecular formula C14H11ClN4O2 B12726482 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- CAS No. 103248-22-2

1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro-

Cat. No.: B12726482
CAS No.: 103248-22-2
M. Wt: 302.71 g/mol
InChI Key: BOFJCWUYKAOQCB-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- is a chemical compound with a complex structure that includes a benzimidazole core, a methanamine group, a chlorophenyl group, and a nitro group

Preparation Methods

The synthesis of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halomethyl derivative of benzimidazole.

    Attachment of Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic aromatic substitution reaction, where the benzimidazole derivative reacts with a chlorinated aromatic compound.

    Nitration: The final step involves the nitration of the compound to introduce the nitro group, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine or chlorophenyl groups can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- can be compared with other similar compounds, such as:

    1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-bromo-: This compound has a bromine atom instead of a nitro group, which may result in different chemical and biological properties.

    1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-methyl-: The presence of a methyl group instead of a nitro group can lead to variations in reactivity and biological activity.

    1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-fluoro-: The substitution of a nitro group with a fluorine atom can affect the compound’s stability and interactions with molecular targets.

The uniqueness of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

CAS No.

103248-22-2

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C14H11ClN4O2/c15-11-3-1-2-4-12(11)16-8-18-9-17-13-6-5-10(19(20)21)7-14(13)18/h1-7,9,16H,8H2

InChI Key

BOFJCWUYKAOQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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